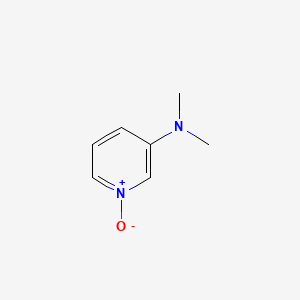

N,N-Dimethyl-3-pyridinamine, 1-oxide

Description

Historical Development and Theoretical Frameworks of Pyridine (B92270) N-Oxide Reactivity

The study of pyridine N-oxides dates back to the early 20th century, with significant advancements in understanding their reactivity patterns emerging over the following decades. The N-oxide group acts as an internal oxygen donor, which can activate the pyridine ring for various transformations. arkat-usa.org

From a theoretical standpoint, the N-oxide bond introduces a significant dipole moment and alters the electron distribution within the aromatic system. The oxygen atom can donate electron density into the ring through resonance, which particularly increases the electron density at the C2 (ortho) and C4 (para) positions. This resonance effect makes the ring more susceptible to electrophilic attack at these positions compared to the parent pyridine. Conversely, the inductive effect of the positively charged nitrogen atom deactivates the ring, yet the mesomeric donation often dominates, leading to enhanced reactivity in electrophilic substitutions.

For nucleophilic substitutions, the N-oxide group can be activated by electrophiles (e.g., acylating or silylating agents), making the C2 and C4 positions highly electrophilic and prone to attack by nucleophiles. This dual reactivity towards both electrophiles and nucleophiles is a hallmark of pyridine N-oxides and forms the basis of their synthetic utility. While these general principles are well-established for pyridine N-oxide and its many derivatives, specific experimental and theoretical studies detailing the unique electronic effects of the 3-(N,N-dimethylamino) substituent on this reactivity pattern for N,N-Dimethyl-3-pyridinamine, 1-oxide are not extensively documented in publicly available scientific literature.

Strategic Importance of this compound in Contemporary Synthetic Methodologies

Pyridine N-oxides are strategically important intermediates in organic synthesis, allowing for functionalization of the pyridine ring in ways that are not possible with the parent heterocycle. arkat-usa.org They serve as precursors to a wide range of substituted pyridines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. researchgate.net

The general synthetic strategies involving pyridine N-oxides include:

Facilitating Electrophilic Aromatic Substitution: The enhanced electron density at the C2 and C4 positions allows for reactions such as nitration and halogenation under milder conditions than required for pyridine itself.

Enabling Nucleophilic Aromatic Substitution: Activation of the N-oxide followed by nucleophilic attack provides a route to 2- and 4-substituted pyridines.

Directing C-H Functionalization: The N-oxide group can act as a directing group in metal-catalyzed C-H activation reactions, often favoring functionalization at the C2 position.

Deoxygenation: The N-oxide can be readily removed to yield the corresponding substituted pyridine, making it an excellent "activating and directing" group that can be tracelessly removed.

While the isomeric 4-(Dimethylamino)pyridine N-oxide (DMAPO) is a well-known catalyst and synthetic reagent, specific and detailed research on the application of this compound in contemporary synthetic methodologies is limited in the available literature. Its strategic importance is therefore inferred from the general utility of substituted pyridine N-oxides, though its specific advantages or unique reactivity remain an area for further exploration.

Scope and Research Significance of this compound in Academic and Industrial Contexts

The research significance of pyridine N-oxides, in general, is vast, with applications ranging from fundamental studies of aromaticity and reactivity to the industrial-scale synthesis of complex molecules. google.com They are key components in the synthesis of various commercial products and have been instrumental in the development of new catalytic systems. cymitquimica.com

The academic interest in pyridine N-oxides is driven by their unique electronic structure and versatile reactivity, which provide a rich platform for developing new synthetic methods. In an industrial context, the stability, reactivity, and relative accessibility of pyridine N-oxides make them valuable intermediates.

For this compound specifically, its research significance appears to be less pronounced in comparison to other isomers like DMAPO. While it is commercially available, indicating some level of demand or utility, extensive academic studies or large-scale industrial applications are not prominently featured in the scientific and patent literature reviewed. This suggests that this compound may be a more specialized reagent or a compound whose full potential has yet to be broadly explored and reported. Its existence, confirmed by its CAS number (36100-40-0), points to potential niche applications or its role as a building block in targeted synthetic endeavors. guidechem.comchemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-oxidopyridin-1-ium-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8(2)7-4-3-5-9(10)6-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHDZBSWPFLSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C[N+](=CC=C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189684 | |

| Record name | N,N-Dimethyl-3-pyridinamine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36100-40-0 | |

| Record name | N,N-Dimethyl-3-pyridinamine, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dimethyl 3 Pyridinamine, 1 Oxide

Established Synthetic Routes to N,N-Dimethyl-3-pyridinamine, 1-oxide from Precursor Aminopyridines

The most common and well-established method for the synthesis of this compound involves the direct N-oxidation of the precursor, N,N-dimethyl-3-pyridinamine. This transformation is typically achieved using peroxy acids, which act as efficient oxygen transfer agents.

A conventional protocol involves the use of hydrogen peroxide in conjunction with acetic acid. rsc.org This mixture forms peracetic acid in situ, which then oxidizes the pyridine (B92270) nitrogen. Another widely employed reagent is meta-chloroperoxybenzoic acid (m-CPBA), known for its effectiveness in oxidizing various nitrogen-containing heterocycles. arkat-usa.org The reaction with m-CPBA is often carried out in a chlorinated solvent like dichloromethane (B109758) at controlled temperatures. google.com

Caro's acid (peroxomonosulfuric acid, H₂SO₅) also serves as a potent oxidizing agent for this purpose. arkat-usa.org A key consideration when oxidizing aminopyridines is the potential for oxidation of the amino group itself. To circumvent this, the amino group can be protected, for instance, by acylation, prior to the N-oxidation step. The protecting group is then removed after the N-oxide has been formed. arkat-usa.org

The general reaction scheme for the N-oxidation of a substituted pyridine is as follows:

Pyridine Derivative + Oxidizing Agent → Pyridine N-Oxide DerivativeAdvanced Oxidation Reagents and Conditions for N-Oxidation in this compound Synthesis

One notable advancement is the use of methyltrioxorhenium (MTO) as a catalyst in combination with hydrogen peroxide. arkat-usa.org This system has proven effective for the N-oxidation of a wide range of pyridines, including those with electron-donating or electron-withdrawing substituents, often requiring only catalytic amounts of MTO to achieve high yields. arkat-usa.org Other metal-based catalysts, such as vanadium-substituted polyoxometalates, have also been utilized with H₂O₂ in aqueous media, offering a recyclable and effective catalytic system. researchgate.netresearchgate.net

Dimethyldioxirane (DMD) is another powerful and selective oxidizing agent that can rapidly and quantitatively convert pyridines to their corresponding N-oxides at low temperatures. arkat-usa.org Additionally, solid-state oxidation using a stable and inexpensive urea-hydrogen peroxide adduct (UHP) has been shown to be an efficient method for the N-oxidation of various nitrogen heterocycles. organic-chemistry.org The use of sodium percarbonate in the presence of rhenium-based catalysts also provides excellent yields under mild conditions. organic-chemistry.org

The table below summarizes some of the advanced oxidation systems used for pyridine N-oxidation.

| Oxidizing System | Catalyst/Reagent | Key Advantages |

| Hydrogen Peroxide | Methyltrioxorhenium (MTO) | High yields, effective for various substituted pyridines. arkat-usa.org |

| Hydrogen Peroxide | Vanadium-Substituted Polyoxometalate | Recyclable catalyst, reaction in water. researchgate.netresearchgate.net |

| Dimethyldioxirane (DMD) | - | Rapid and quantitative conversion at low temperatures. arkat-usa.org |

| Urea-Hydrogen Peroxide (UHP) | - | Stable, inexpensive, solid-state oxidation. organic-chemistry.org |

| Sodium Percarbonate | Rhenium-based catalysts | Excellent yields, mild reaction conditions. organic-chemistry.org |

Green Chemistry Principles and Sustainable Approaches in the Preparation of this compound

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact and enhance safety. In the context of this compound synthesis, this has led to the exploration of more environmentally benign oxidants and reaction conditions.

Hydrogen peroxide is considered a green oxidant as its primary byproduct is water. researchgate.net Consequently, catalytic systems that utilize H₂O₂, such as those involving titanium silicalite (TS-1), are gaining prominence. organic-chemistry.orgorganic-chemistry.org The TS-1/H₂O₂ system has been successfully employed in continuous flow microreactors, offering a safer and more efficient alternative to traditional batch processes. organic-chemistry.org This approach aligns with green chemistry principles by minimizing waste and improving energy efficiency. organic-chemistry.org

Solvent-free reaction conditions represent another sustainable approach. For instance, the oxidation of pyridines has been achieved under solvent-free conditions at room temperature, simplifying the workup procedure and reducing volatile organic compound emissions. researchgate.net Furthermore, the use of recyclable catalysts, such as certain polyoxometalates, contributes to the sustainability of the process by reducing catalyst waste. researchgate.netresearchgate.net The broader movement towards using molecular oxygen from the air as the ultimate oxidant is also a key area of green chemistry research.

Process Optimization and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction parameters and consideration of process safety and efficiency. For the synthesis of this compound, this involves addressing the exothermic nature of oxidation reactions and ensuring consistent product quality.

Continuous flow microreactors have emerged as a powerful tool for the process intensification and scale-up of N-oxide synthesis. organic-chemistry.orgbme.hu These systems offer superior heat and mass transfer, allowing for precise control over reaction conditions such as temperature and residence time. bme.hu This enhanced control minimizes the risk of runaway reactions, a significant concern in batch oxidations, particularly when using potentially explosive intermediates like peracetic acid. bme.hubme.hu

A study on the N-oxidation of pyridine derivatives in a packed-bed microreactor using the TS-1/H₂O₂ system demonstrated high yields (up to 99%) and remarkable stability, with the catalyst remaining active for over 800 hours of continuous operation. organic-chemistry.org This highlights the potential for developing robust and efficient continuous manufacturing processes for pyridine N-oxides. organic-chemistry.org Optimization in such systems involves adjusting parameters like temperature, reagent concentration, and flow rate to maximize conversion and yield while ensuring safety. bme.huresearchgate.net For instance, in one microreactor study, the optimal temperature for N-oxidation with H₂O₂ was found to be 130°C. bme.hu The scalability of microreactor processes is often more straightforward than for batch reactors due to the reduced number of critical scale-up parameters. bme.hubme.hu

Elucidation of Reaction Mechanisms and Catalytic Pathways Involving N,n Dimethyl 3 Pyridinamine, 1 Oxide

Fundamental Mechanistic Insights into N,N-Dimethyl-3-pyridinamine, 1-oxide as a Nucleophilic Catalyst

There is no available research specifically elucidating the fundamental mechanistic insights into this compound's function as a nucleophilic catalyst. General principles of nucleophilic catalysis by pyridine (B92270) N-oxides involve the nucleophilic attack of the N-oxide oxygen on an electrophilic species, forming a highly reactive intermediate. However, specific studies detailing this process for the 3-dimethylamino isomer, including the nature of intermediates and transition states, are not present in the literature.

Role of this compound in Electrophilic Substitution Reactions of Pyridine Derivatives

The role of this compound in mediating or directing electrophilic substitution reactions of other pyridine derivatives has not been documented. While pyridine N-oxides, in general, are known to activate the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions, the specific influence of a 3-dimethylamino substituent on this reactivity profile has not been investigated.

Investigations into the Kinetic and Thermodynamic Aspects of this compound Mediated Reactions

No kinetic or thermodynamic data for reactions mediated by this compound have been published. Such studies would require experimental determination of reaction rates, activation energies, and equilibrium constants, which have not been reported for this specific catalyst.

Studies on Catalyst Stability, Deactivation Mechanisms, and Regeneration Strategies for this compound

Specific research on the stability, potential deactivation pathways, and regeneration strategies for this compound is not available. While general degradation mechanisms for pyridine N-oxides under various reaction conditions are known, compound-specific studies are necessary to understand the stability and lifecycle of this particular catalyst.

Advanced Catalytic Applications of N,n Dimethyl 3 Pyridinamine, 1 Oxide in Organic Synthesis

N,N-Dimethyl-3-pyridinamine, 1-oxide in Acyl Transfer Reactions: Esterification, Amidation, and Transacylation

Pyridine (B92270) N-oxides, particularly those bearing electron-donating substituents, are known to be effective nucleophilic catalysts for acyl transfer reactions. The oxygen atom of the N-oxide is the nucleophilic center that initiates the catalytic cycle. It is plausible that this compound functions as a potent acyl transfer catalyst, similar to its well-studied 4-substituted isomer, DMAPO. acs.orgresearchgate.nettcichemicals.com

The catalytic cycle would likely involve the attack of the N-oxide oxygen on an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acyloxypyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol (for esterification) or an amine (for amidation), leading to the formation of the desired ester or amide and regeneration of the catalyst.

Table 1: Plausible Catalytic Role of this compound in Acyl Transfer Reactions

| Reaction Type | Acylating Agent | Nucleophile | Proposed Intermediate | Product |

| Esterification | Acetic Anhydride | Ethanol | N-acetoxy-3-(dimethylamino)pyridinium | Ethyl acetate |

| Amidation | Benzoyl Chloride | Aniline | N-benzoyloxy-3-(dimethylamino)pyridinium | N-phenylbenzamide |

| Transacylation | Ethyl Acetate | Benzylamine | N-acetoxy-3-(dimethylamino)pyridinium | N-benzylacetamide |

Research on chiral DMAP-N-oxides has demonstrated their efficacy in asymmetric acyl transfer reactions, achieving high yields and enantioselectivities. acs.orgresearchgate.net This suggests that chiral derivatives of this compound could also be developed for stereoselective transformations.

Catalytic Role of this compound in Carbon-Heteroatom (C-O, C-N, C-S) Bond Forming Reactions

The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis. While direct evidence for the use of this compound in these reactions is scarce, the general reactivity of pyridine N-oxides suggests potential applications. Palladium-catalyzed C-N cross-coupling reactions, for instance, are a major area of research, though they typically involve ligands other than simple pyridine N-oxides. acs.org

It is conceivable that this compound could act as a ligand or a co-catalyst in metal-catalyzed cross-coupling reactions to form C-O, C-N, and C-S bonds. The N-oxide moiety can coordinate to the metal center, influencing its electronic properties and reactivity.

Applications of this compound in C-C Bond Construction via Cross-Coupling and Functionalization Reactions

The direct arylation of pyridine N-oxides has been shown to be a viable method for preparing 2-arylpyridines, typically catalyzed by palladium complexes. nih.govnih.gov In these reactions, the pyridine N-oxide itself is a substrate. However, the potential for this compound to act as a catalyst in C-C bond-forming reactions is an area that remains to be explored. Its basicity and coordinating ability could play a role in promoting certain cross-coupling or C-H functionalization reactions.

This compound as a Promoter in Cascade, Domino, and Multicomponent Organic Transformations

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. The related concepts of cascade and domino reactions involve a sequence of intramolecular transformations. 4-(Dimethylamino)pyridine (DMAP), the non-oxidized analogue of the target compound's isomer, is a known catalyst for various MCRs. acs.orgacgpubs.org This suggests that this compound could also promote such reactions, potentially by activating one of the components towards nucleophilic attack or by facilitating a key cyclization step.

For instance, in a hypothetical three-component reaction involving an aldehyde, a nucleophile, and an electrophile, this compound could catalyze the initial condensation step, setting off a cascade of bond-forming events.

Integration of this compound in Chemo- and Regioselective Synthetic Strategies

The regioselective synthesis of substituted pyridines often utilizes the directing effect of the N-oxide group on the parent pyridine ring. nih.govresearchgate.net While this pertains to the N-oxide as a substrate, the catalytic use of this compound could also be integrated into chemo- and regioselective strategies.

For example, in a molecule with multiple reactive sites, the basicity of the dimethylamino group and the nucleophilicity of the N-oxide oxygen could be leveraged to selectively activate a particular functional group. This could be particularly useful in the synthesis of complex molecules where precise control over reactivity is paramount.

Spectroscopic and Structural Characterization of N,n Dimethyl 3 Pyridinamine, 1 Oxide and Its Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) is the cornerstone for elucidating the molecular structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For N,N-Dimethyl-3-pyridinamine, 1-oxide, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the N-methyl groups. The N-oxide group is strongly electron-withdrawing, which deshields the protons at the ortho (C2, C6) and para (C4) positions, shifting their signals downfield compared to pyridine itself. Conversely, the dimethylamino group at the C3 position is a strong electron-donating group, which would shield adjacent protons. The interplay of these effects would result in a complex and unique pattern for the three aromatic protons (at C2, C4, C5, and C6). The six protons of the dimethylamino group would appear as a sharp singlet, a characteristic feature for this functional group.

The ¹³C NMR spectrum provides complementary information. The N-oxide function significantly deshields the C2, C6, and C4 carbons. For instance, in Pyridine N-oxide, the chemical shifts are observed at approximately 138.5 ppm (C2/C6), 125.5 ppm (C4), and 125.3 ppm (C3/C5). nist.gov The introduction of the electron-donating dimethylamino group at C3 would cause an upfield shift for C3 and C5, and a downfield shift for C2, C4, and C6 due to resonance effects.

To illustrate these principles, the NMR data for the analogous compound 3,5-Lutidine N-oxide is presented below. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 3,5-Lutidine N-oxide in CDCl₃ nih.gov

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2, H-6 | 7.91 | 136.1 |

| H-4 | 6.89 | 126.2 |

| -CH₃ | 2.25 | 17.5 |

This interactive table provides the assigned chemical shifts for the protons and carbons in 3,5-Lutidine N-oxide, a structural analog.

Based on this data, one can predict that the aromatic protons of this compound will appear in the 7.0-8.5 ppm range, while the dimethylamino protons will be significantly upfield, likely around 3.0 ppm.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally useful for identifying functional groups, which have characteristic vibrational frequencies.

The most prominent feature in the FT-IR spectrum of this compound would be the N-O stretching vibration. Pyridine N-oxides typically exhibit a strong N-O stretch in the region of 1200–1300 cm⁻¹. For example, the spectrum of 3,5-Lutidine N-oxide shows characteristic O-H bonds from water molecules above 3,300 cm⁻¹, which are involved in its crystal structure. nih.gov Other expected vibrations for the target molecule include C-H stretching from the aromatic ring and methyl groups (~2850–3100 cm⁻¹), aromatic C=C and C=N ring stretching (~1400–1600 cm⁻¹), and C-N stretching from the dimethylamino group.

Table 2: Key FT-IR Vibrational Frequencies for Pyridine N-oxide Analogs

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-O Stretch | 1200 - 1300 | Strong intensity, characteristic of N-oxides. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak intensity. |

| Aliphatic C-H Stretch | 2850 - 3000 | From the N(CH₃)₂ group. |

| C=C, C=N Ring Stretch | 1400 - 1600 | Multiple bands of variable intensity. |

This interactive table summarizes the expected vibrational frequencies for key functional groups in this compound, based on established data for related compounds.

Raman spectroscopy would provide complementary data, particularly for the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination, Fragmentation Analysis, and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₇H₁₀N₂O), the expected exact molecular weight is approximately 138.0793 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 138. A characteristic fragmentation pathway for aromatic N-oxides is the loss of an oxygen atom, which would lead to a prominent peak at [M-16]⁺, corresponding to the N,N-Dimethyl-3-pyridinamine radical cation (m/z 122). Another common fragmentation is the loss of a hydroxyl radical ([M-OH]⁺) if a suitable hydrogen atom is available for rearrangement, though the [M-O]⁺ fragmentation is generally more pronounced. Further fragmentation of the [M-16]⁺ ion would likely follow pathways typical for dimethylaminopyridines.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 138 | [M]⁺• | - |

| 122 | [M-O]⁺• | O |

This interactive table outlines the primary fragmentation pathways expected in the mass spectrum of the target compound.

Techniques like Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 139 in the positive ion mode.

X-ray Diffraction Crystallography for Solid-State Structural Elucidation of this compound and its Complexes

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, analysis of related structures provides valuable insight. The crystal structure of Pyridine N-oxide shows a planar molecule with an N-O bond length of approximately 1.34 Å. The introduction of the dimethylamino group at the 3-position would likely induce minor distortions in the ring geometry due to steric and electronic effects. It is known that free N-oxide compounds are often challenging to crystallize, but solvation can stabilize the molecule and facilitate crystal growth. nih.gov For example, 3,5-Lutidine N-oxide crystallizes as a dehydrate, where water molecules play a critical role in the crystal lattice. nih.gov A crystal structure of this compound or its complexes would be invaluable for understanding its solid-state packing, hydrogen bonding potential, and coordination chemistry.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This provides information about the electronic structure and conjugated systems within a molecule.

Pyridine N-oxide itself exhibits a strong π-π* transition band around 280 nm in aprotic solvents. The presence of the electron-donating dimethylamino group at the 3-position is expected to cause a significant red-shift (bathochromic shift) of this absorption band due to the extension of the conjugated π-system through intramolecular charge transfer (ICT). This ICT character arises from the donation of electron density from the amino group to the electron-deficient N-oxidized pyridine ring. Therefore, this compound would be expected to absorb light at longer wavelengths compared to the parent Pyridine N-oxide.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Compounds with significant ICT character often exhibit fluorescence. It is plausible that this compound would display fluorescent properties, with the emission wavelength being sensitive to solvent polarity (solvatochromism), a common feature of ICT fluorophores.

Computational Chemistry Approaches to N,n Dimethyl 3 Pyridinamine, 1 Oxide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the electronic properties of pyridine (B92270) N-oxides and their derivatives. DFT calculations can elucidate the ground-state electronic structure, determine the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and predict various aspects of chemical reactivity.

Research findings from DFT studies on pyridine N-oxide systems reveal that the N-O bond is zwitterionic, which imparts a high dipole moment and water solubility. nih.gov The electronic nature of substituents on the pyridine ring significantly influences the charge distribution and, consequently, the molecule's reactivity towards electrophiles and nucleophiles. For N,N-Dimethyl-3-pyridinamine, 1-oxide, the electron-donating dimethylamino group at the 3-position is expected to increase the electron density on the pyridine ring, affecting its aromaticity and the strength of the N-O bond.

Calculations of the N-O bond dissociation enthalpy (BDE) are a key application of DFT in this context. Studies comparing pyridine N-oxide (PNO) with trimethylamine N-oxide (TMAO) have shown that the N-O bond in PNO is significantly stronger, a difference attributed to resonance stabilization within the aromatic system. nih.govnih.gov DFT methods like B3LYP and M06, with basis sets such as 6-31G* or 6-311G+(d,p), are commonly employed for these calculations. nih.govresearchgate.net Furthermore, DFT combined with approaches like Average Local Ionization Energy (ALIE) can be used to predict the most susceptible nitrogen atom for N-oxidation, providing a risk assessment for degradant formation in pharmaceutical contexts. nih.gov

Table 1: Representative Parameters for DFT Calculations on Pyridine N-Oxide Systems

| Parameter | Typical Value/Method | Information Yielded |

|---|---|---|

| Functional | B3LYP, M06, B3PW91 | Approximation of the exchange-correlation energy. |

| Basis Set | 6-31G*, 6-311+G(d,p) | Mathematical description of atomic orbitals. |

| Calculated Property | HOMO/LUMO Energies | Predicts electron-donating/accepting ability and reactivity. |

| Calculated Property | N-O Bond Dissociation Enthalpy | Indicates the strength and stability of the N-O bond. nih.govnih.gov |

| Calculated Property | Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. |

Quantum Chemical Simulations for Reaction Pathway Elucidation, Transition State Characterization, and Energy Profiles

Quantum chemical simulations are crucial for mapping out the detailed mechanisms of chemical reactions. These methods allow for the elucidation of reaction pathways, the characterization of transient species like transition states, and the calculation of energy profiles that govern reaction kinetics and thermodynamics. For a molecule like this compound, this can involve studying its role as a catalyst, its reactions with various reagents, or its thermal decomposition.

For instance, DFT studies on the reaction of pyridine N-oxide with actinide complexes have successfully mapped the C-H activation process. academie-sciences.fr These simulations identified transition state structures and calculated the free energy profiles for the reaction, revealing that the reaction is favorable for several actinides. academie-sciences.fr Similarly, quantum chemical methods like Coupled-Cluster Singles and Doubles (CCSD) theory have been used to investigate the atmospheric reactions of ions with nitrogen oxides, revealing multi-step pathways involving intermediates and transition states. mdpi.comresearchgate.net

The general procedure involves locating the minimum energy structures of reactants and products and then searching for the transition state structure that connects them on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate. For this compound, such simulations could predict the outcomes of, for example, electrophilic substitution on the pyridine ring, providing insights into regioselectivity and reaction feasibility.

Table 2: Hypothetical Energy Profile for a Reaction Involving this compound

| Reaction Coordinate Point | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., this compound + Electrophile) | 0.0 |

| Transition State 1 (TS1) | Highest energy point on the path to the intermediate. | +15.4 |

| Intermediate | A metastable species formed during the reaction. | -5.2 |

| Transition State 2 (TS2) | Highest energy point on the path from the intermediate to the products. | +10.1 |

| Products | Final products of the reaction. | -20.7 |

Molecular Dynamics (MD) Simulations for Solvent Effects, Conformational Sampling, and Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system.

For this compound, MD simulations are essential for understanding how solvent molecules arrange around it and influence its behavior. A study on a related compound, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), used MD to investigate the effect of a solvent on its crystal growth morphology. nih.gov By simulating the interaction between the solvent and different crystal faces, the researchers could predict how the solvent alters the final crystal shape. The analysis of radial distribution functions in such studies reveals the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, between the solute and solvent. nih.gov

MD simulations are also used for conformational sampling, which is the exploration of the different shapes a flexible molecule can adopt. For this compound, this would involve studying the rotation around the C-N bond connecting the dimethylamino group to the pyridine ring. Furthermore, MD can be used to study intermolecular interactions in dimers or larger aggregates, providing insights into the forces that govern self-assembly and crystallization. nih.gov Reactive force fields (ReaxFF) can also be employed in MD simulations to model chemical reactions in large, complex systems, such as the combustion of pyridine derivatives. ucl.ac.ukucl.ac.uk

Table 3: Typical Parameters for MD Simulations of N-Oxide Systems in Solution

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, OPLS-AA | Defines the potential energy function for atomic interactions. |

| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent molecules in the simulation box. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls the thermodynamic variables (e.g., temperature, pressure) of the system. |

| Simulation Time | 10 - 1000 ns | The duration over which the system's dynamics are simulated. |

| Time Step | 1 - 2 fs | The interval between successive calculations of forces and positions. |

Application of Machine Learning and Cheminformatics in Predicting Reactivity and Designing this compound Derivatives

The integration of machine learning (ML) and cheminformatics with computational chemistry is a rapidly growing field that accelerates the discovery and design of new molecules. These approaches leverage large datasets of chemical information to build predictive models for various molecular properties.

For this compound and its potential derivatives, ML models can be trained on data generated from high-throughput DFT calculations. For example, researchers have developed ML models that can accurately predict oxidation potentials based on DFT-derived HOMO energies for thousands of organic molecules. nih.gov Such a model could rapidly screen a virtual library of substituted 3-aminopyridine N-oxides to identify candidates with desired redox properties. ML techniques can also be used to create highly accurate potential energy surfaces for chemical reactions at a fraction of the cost of traditional high-level quantum calculations. chemrxiv.org

Cheminformatics encompasses the methods used to store, search, and analyze chemical data. In the context of designing derivatives of this compound, cheminformatics tools would be used to:

Generate a virtual library of derivatives by systematically modifying the parent structure.

Calculate a wide range of molecular descriptors (e.g., molecular weight, logP, topological indices) for each derivative.

Apply ML models to predict properties of interest, such as reactivity, solubility, or biological activity.

Filter and prioritize candidates for further experimental investigation.

This in silico design and screening process significantly reduces the time and resources required for developing new compounds with specific functionalities. nih.gov

Table 4: Workflow for ML-Assisted Design of this compound Derivatives

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Library Generation | Create a virtual library of derivatives with diverse substituents. | RDKit, ChemDraw |

| 2. Property Calculation | Compute electronic and structural properties for the library. | High-throughput DFT, Semi-empirical methods |

| 3. Model Training | Train an ML model on a subset of the data with known properties. | Scikit-learn, TensorFlow (using algorithms like Random Forest, Neural Networks) |

| 4. Prediction & Screening | Use the trained model to predict properties for the entire library. | Custom Python scripts, KNIME |

| 5. Candidate Selection | Select the most promising candidates based on predicted properties for synthesis. | Data visualization tools, Multi-parameter optimization |

Applications of this compound in the Synthesis of Complex Organic Molecules

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, documented applications for the chemical compound This compound (also known as 3-(Dimethylamino)pyridine N-oxide) that directly correspond to the detailed outline provided.

The available research predominantly focuses on the isomeric compound, 4-(Dimethylamino)pyridine N-oxide (DMAPO) , which is a well-established and widely used nucleophilic catalyst in a variety of organic transformations. While DMAPO has extensive applications in areas such as natural product synthesis, pharmaceutical development, and the creation of complex molecular scaffolds, this information cannot be attributed to the 3-substituted isomer as per the strict requirements of the request.

The core principles of chemical reactivity, influenced by the specific placement of the dimethylamino substituent on the pyridine ring, mean that the behavior of the 3-isomer cannot be assumed to be identical to that of the 4-isomer. Therefore, to maintain scientific accuracy and strictly adhere to the focus on this compound, it is not possible to generate a thorough and informative article covering the requested topics.

Detailed research findings for this compound in the following specific areas have not been found in the public domain:

Applications of N,n Dimethyl 3 Pyridinamine, 1 Oxide in the Synthesis of Complex Organic Molecules

Strategies for Divergent Synthesis and Library Generation

Without verifiable, peer-reviewed data and examples specific to N,N-Dimethyl-3-pyridinamine, 1-oxide, the generation of an article that is both scientifically accurate and compliant with the provided outline is not feasible. Any attempt to populate these sections would require extrapolation from related but distinct compounds, violating the core instruction to focus solely on the specified chemical.

Future Research Directions and Emerging Opportunities for N,n Dimethyl 3 Pyridinamine, 1 Oxide Chemistry

Development of Immobilized and Heterogeneous N,N-Dimethyl-3-pyridinamine, 1-oxide Catalysts for Sustainable Processes

A significant frontier in sustainable chemistry is the development of heterogeneous catalysts that can be easily separated from reaction mixtures and recycled, thereby minimizing waste and simplifying product purification. For this compound, a promising research direction is its immobilization onto solid supports. Drawing inspiration from the extensive work on its parent amine, 4-(dimethylamino)pyridine (DMAP), several strategies could be adapted.

Future research could focus on covalently tethering the this compound moiety to various inorganic and organic supports. Materials such as silica (B1680970) gel, mesoporous silica (e.g., MCM-41), and polymers like polystyrene are ideal candidates due to their high surface area, mechanical stability, and tunable properties. The synthesis of these heterogeneous catalysts would likely involve functionalizing the pyridine (B92270) ring or developing a linker strategy to attach it to a pre-functionalized support. The immobilization would be a crucial step towards creating robust and recyclable catalytic systems.

The performance of these novel heterogeneous catalysts could then be evaluated in a range of important organic transformations. Given the known catalytic activity of related pyridine N-oxides, these immobilized systems could be effective in reactions such as acylations, silylations, and condensations. Key performance indicators to investigate would include catalytic activity, stability against leaching, and reusability over multiple reaction cycles. Research has shown that silica-gel-immobilized DMAP, for instance, can serve as a stable and active heterogeneous catalyst for acylation. A similar outcome could be anticipated for an immobilized this compound system.

Table 1: Potential Supports for Immobilization of this compound

| Support Material | Potential Advantages | Relevant Research Findings (on Analogues) |

| Silica Gel | High surface area, thermal stability, low cost. | DMAP successfully immobilized on silica gel shows good activity and stability in acylation reactions. |

| Mesoporous Silica (MCM-41, SBA-15) | Ordered pore structure, very high surface area, potential for controlled diffusion. | MCM-41-supported DMAP exhibits superior activity in Knoevenagel condensations due to its high surface area. |

| Polystyrene Resins | Swelling properties can enhance substrate access to catalytic sites, widely used in solid-phase synthesis. | Polymer-bound DMAP is commercially available and used as a recyclable catalyst for various reactions. |

| Magnetic Nanoparticles | Facile separation using an external magnetic field, high surface-to-volume ratio. | A developing area offering rapid catalyst recovery without filtration or centrifugation. |

Exploration of this compound in Flow Chemistry and Microreactor Technology for Enhanced Synthesis

The integration of catalysis with continuous flow and microreactor technologies offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and potential for seamless scalability. Exploring the use of this compound in this context is a compelling direction for future research.

A primary opportunity lies in the development of packed-bed reactors containing the immobilized this compound catalysts discussed in the previous section. Such a setup would allow for continuous synthesis where a stream of reactants is passed through the catalyst bed, yielding a continuous output of the product. This approach has been successfully demonstrated for DMAP immobilized on silica particles and monoliths for esterification reactions in continuous flow. Adapting this for the N-oxide derivative could lead to highly efficient and automated production processes. Studies on continuous flow N-oxidation of pyridines have shown that packed-bed microreactors can operate for hundreds of hours with sustained catalyst activity, highlighting the potential for robust, long-term production. mdpi.com

Furthermore, this compound could be used as a homogeneous catalyst or additive in flow systems. For example, DMAP has been used as a unique additive to increase activity and selectivity in continuous-flow hydrogenation processes. researchgate.netresearchgate.net Investigating whether this compound can play a similar or complementary role in other flow reactions could uncover new synthetic capabilities. The precise temperature and residence time control in microreactors could also allow for the safe exploration of reaction conditions that are inaccessible in batch reactors, potentially enhancing reaction rates and selectivities.

Design and Synthesis of Novel this compound Analogues and Derivatives with Tunable Reactivity and Selectivity

The catalytic properties of a molecule are intrinsically linked to its structure. A vast area for future research is the rational design and synthesis of novel analogues and derivatives of this compound to achieve tunable reactivity and selectivity. This involves strategic modification of the pyridine core to alter its electronic and steric properties.

One major focus could be the development of chiral analogues for asymmetric catalysis. Research on DMAP has led to a variety of chiral derivatives where chirality is introduced via:

Substitution on the pyridine ring: Placing chiral substituents at the C2 or C5 positions.

Atropisomerism: Creating configurationally stable biaryl analogues where rotation around an Ar-Ar bond is restricted. researchgate.net

Planar Chirality: Fusing the pyridine ring to a ferrocene (B1249389) or paracyclophane scaffold.

Adapting these strategies to this compound could yield a new class of chiral N-oxide organocatalysts. For example, a novel concept has been demonstrated where converting a chiral 2-substituted DMAP into its corresponding N-oxide significantly enhances its catalytic activity in dynamic kinetic resolutions. academie-sciences.fr Applying this principle to derivatives of the 3-amino isomer could be a particularly fruitful endeavor.

Beyond chirality, modifications can be made to tune the catalyst's nucleophilicity and basicity. Introducing electron-donating or electron-withdrawing groups at different positions on the pyridine ring can systematically alter the electron density at the N-oxide oxygen, thereby modulating its catalytic activity. For instance, studies on 4-aryl-pyridine-N-oxides have shown that the N-oxide group is essential for enhanced catalytic activity compared to the parent pyridine and that the aryl group at the C4 position is also important. acs.org Systematic synthesis and screening of a library of such derivatives of this compound would provide valuable structure-activity relationship (SAR) data, enabling the development of catalysts tailored for specific applications.

Table 2: Strategies for the Design of Novel this compound Analogues

| Modification Strategy | Desired Outcome | Example from DMAP/DMAPO Chemistry |

| Introduction of Chiral Auxiliaries | Enantioselective Catalysis | Synthesis of C2-symmetric metallocene-pyrrolidinopyridine catalysts. |

| Creation of Atropisomeric Biaryls | Enantioselective Catalysis | Development of configurationally stable biaryl analogues of DMAP. researchgate.net |

| Substitution with Electron-Donating Groups (EDGs) | Increased Nucleophilicity/Reactivity | Annelated derivatives of DMAP show superior catalytic potential. |

| Substitution with Electron-Withdrawing Groups (EWGs) | Altered Selectivity/Acidity | 2,6-Dichloropyridine N-oxide identified as a highly effective hydrogen atom transfer (HAT) catalyst. researchgate.net |

| Conversion of Chiral Amines to N-Oxides | Enhanced Catalytic Activity | Chiral 2-substituted DMAP-N-oxides show enhanced activity as acyl transfer catalysts. academie-sciences.fr |

Integration of this compound into Automated Synthesis and High-Throughput Experimentation Platforms

The modernization of chemical synthesis is heavily reliant on automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization of new reactions and molecules. Integrating this compound and its future derivatives into these platforms represents a significant opportunity.

HTE platforms, which utilize miniaturized parallel reactors, can be employed to rapidly screen the catalytic activity of a library of this compound analogues. acs.org For example, a series of derivatives with different substituents could be synthesized and tested in parallel for a specific transformation, allowing for the rapid identification of optimal catalysts and reaction conditions. This approach has been used to evaluate libraries of commercial pyridine N-oxide derivatives as catalysts in C-H functionalization reactions, quickly identifying the most effective structures. researchgate.net Such screening campaigns generate large, high-quality datasets that are essential for developing machine learning models to predict reaction outcomes and guide future catalyst design. nih.govchemrxiv.org

Furthermore, the development of immobilized this compound catalysts is a key enabler for their use in fully automated synthesis platforms. These systems, often based on continuous flow principles, can perform multi-step syntheses with minimal human intervention. An immobilized catalyst packed into a column can be integrated as a modular component in such a synthesizer, allowing for its repeated use across numerous automated reaction sequences. The combination of HTE for catalyst discovery and automated flow platforms for synthesis could dramatically accelerate the application of this compound chemistry in fields like medicinal chemistry and materials science, where rapid synthesis of analogue libraries is crucial. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl-3-pyridinamine, 1-oxide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves oxidation of N,N-Dimethyl-3-pyridinamine using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Purity can be validated via HPLC coupled with mass spectrometry (LC-MS) to detect unreacted starting materials or side products. Crystallographic methods, as demonstrated for Pyridine-4-carboxamidoxime N-oxide (monoclinic system, P21/c space group), can confirm structural integrity . X-ray diffraction parameters (e.g., unit cell dimensions: a = 7.4130 Å, b = 9.2858 Å) should be referenced for comparative analysis .

Q. How can hydrogen bonding networks in this compound be characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction is critical for identifying intermolecular interactions. For analogous N-oxides, O–H⋯O and N–H⋯O hydrogen bonds have been resolved with bond angles (e.g., H3A–N3–H3B = 114°) and distances . IR spectroscopy can complement structural data by detecting vibrational modes of N-oxide groups, as shown in pyridine N-oxides .

Q. What analytical techniques are recommended for distinguishing tautomeric forms of N-oxides?

- Methodological Answer : NMR spectroscopy (¹H and ¹³C) is essential for identifying tautomeric equilibria. For example, substituent effects on electron distribution in pyrimidine N-oxides were analyzed using chemical shift variations . Computational methods (DFT) can model tautomer stability, as applied to N-methyl-quinoline-2-carboxamide 1-oxide .

Advanced Research Questions

Q. How do substituents influence the regioselectivity of N-oxide formation in pyridine derivatives?

- Methodological Answer : Substituent effects on N-oxidation can be probed via kinetic studies using cytochrome P450 enzymes or chemical oxidants. For example, 6-substituted 2,4-diaminopyrimidines showed preferential 3-N-oxide formation over 1-N-oxide due to electron-withdrawing groups stabilizing specific tautomers . Competitive oxidation experiments with varying pH and oxidizing agents (e.g., H2O2 vs. mCPBA) can isolate electronic vs. steric factors.

Q. What computational strategies are effective for modeling hydrogen-bond dynamics in this compound?

- Methodological Answer : Ab initio molecular dynamics (AIMD) simulations, validated against experimental IR data, can reveal hydrogen-bond lifetimes and proton transfer pathways. For intramolecular N–H⋯O bonds in N-oxides, DFT calculations (e.g., B3LYP/6-311++G**) have reproduced bond angles (e.g., 119.59° for O1–N1–C1) and energies .

Q. How can catalytic C–H functionalization be applied to modify this compound for drug discovery?

- Methodological Answer : PdII-catalyzed C–H/N–H cross-coupling, as demonstrated for 2H-imidazole 1-oxide, enables the introduction of azole groups to enhance bioactivity . Reaction optimization (e.g., ligand selection, solvent polarity) should prioritize minimizing N-oxide reduction, a common side reaction.

Q. What contradictions exist in the literature regarding the biological activity of N-oxide derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in cytotoxicity data may arise from differences in assay conditions (e.g., pH affecting N-oxide stability). Standardized protocols, such as those used for doxorubicin nanoparticles in 4-nitroquinoline 1-oxide-induced cancer models, should be adopted . Dose-response curves and metabolite profiling (via LC-MS) can clarify mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.